REACTION_SMILES
|
[CH3:19][CH2:20][OH:21].[Cl:1][c:2]1[cH:3][c:4]([N+:16]([O-:17])=[O:18])[c:5]([N:8]([CH3:9])[CH2:10][CH2:11][CH2:12][N:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[OH2:22]>>[Cl:1][c:2]1[cH:3][c:4]([NH2:16])[c:5]([N:8]([CH3:9])[CH2:10][CH2:11][CH2:12][N:13]([CH3:14])[CH3:15])[cH:6][cH:7]1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN(C)c1ccc(Cl)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |